molecular formula C12H16ClN5 B15189976 Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride CAS No. 138801-41-9

Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride

Cat. No.: B15189976
CAS No.: 138801-41-9
M. Wt: 265.74 g/mol
InChI Key: WGPCKSCZBAXQTJ-UHFFFAOYSA-N
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Description

Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. This particular compound features a pyrimidine ring substituted with imidazole and piperidine groups, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the imidazole and piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-morpholinyl)-, monohydrochloride
  • Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-pyrrolidinyl)-, monohydrochloride

Uniqueness

Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both imidazole and piperidine groups can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

138801-41-9

Molecular Formula

C12H16ClN5

Molecular Weight

265.74 g/mol

IUPAC Name

4-imidazol-1-yl-2-piperidin-1-ylpyrimidine;hydrochloride

InChI

InChI=1S/C12H15N5.ClH/c1-2-7-16(8-3-1)12-14-5-4-11(15-12)17-9-6-13-10-17;/h4-6,9-10H,1-3,7-8H2;1H

InChI Key

WGPCKSCZBAXQTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3C=CN=C3.Cl

Origin of Product

United States

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